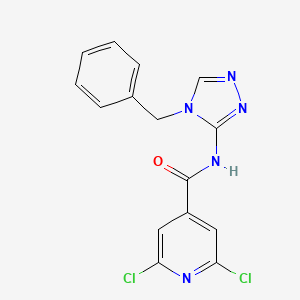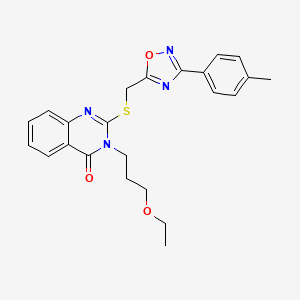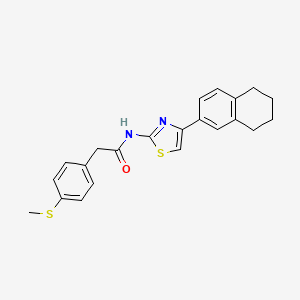![molecular formula C17H15N3O3 B2751339 (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034561-38-9](/img/structure/B2751339.png)
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a furan ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethylamine with a furan-3-ylpyridine derivative under carbamation conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a carbamoyl chloride reagent. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or furan rings, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of pyridin-2-ylmethyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carboxylic acid.
Reduction: Formation of pyridin-2-ylmethyl ((6-(furan-3-yl)pyridin-3-yl)methyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares structural similarities but differs in the functional group attached to the furan ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyridine ring but with a pyrimidine moiety instead of a furan ring.
Uniqueness
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate is unique due to the presence of both pyridine and furan rings, which confer distinct chemical reactivity and potential biological activity. Its carbamate group also adds to its versatility in chemical synthesis and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-12-15-3-1-2-7-18-15)20-10-13-4-5-16(19-9-13)14-6-8-22-11-14/h1-9,11H,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZLYDXJPMXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
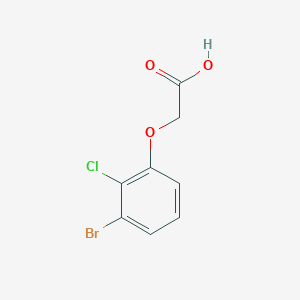
![2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2751259.png)
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![METHYL 4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2751263.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)
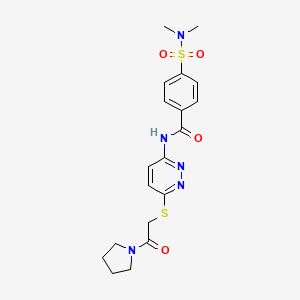
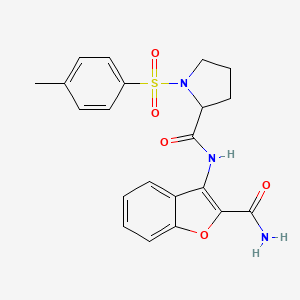
![2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751268.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)
![1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2751273.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)
